
2-(2,5-Dimethylphenyl)-2-phenylacetaldehyde
説明
2-(2,5-Dimethylphenyl)-2-phenylacetaldehyde (2,5-DMPPA) is an important synthetic intermediate in the pharmaceutical and agrochemical industries. It is a versatile molecule that can be used as a starting material in the synthesis of a wide variety of compounds. It is also used as a reagent in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes. In addition, 2,5-DMPPA has been found to have a variety of biochemical and physiological effects that make it of interest to scientists and researchers.
科学的研究の応用
Catalysis and Organic Synthesis
One significant application of phenylacetaldehyde derivatives is in catalysis and organic synthesis. For instance, the selective dimerization of phenylacetaldehyde to 2,4-diphenylbutanal catalyzed by novel dirhodium complexes illustrates an innovative approach to organic synthesis using metal-catalyzed reactions. This process not only highlights the utility of phenylacetaldehyde derivatives in synthesizing complex organic molecules but also demonstrates the potential for developing new catalytic methods for organic transformations (Fontaine et al., 1995).
Polymer Science
In polymer science, the oxidative polymerization of dimethylphenols, closely related to 2-(2,5-Dimethylphenyl)-2-phenylacetaldehyde, has been explored for creating novel polymeric materials. For example, the regio-controlled oxidative coupling polymerization of 2,5-dimethylphenol demonstrates the potential of these compounds in synthesizing high molecular weight polymers with distinct properties, such as semicrystalline polymers with high degrees of crystallization. This research opens up possibilities for developing new materials with specific thermal and mechanical properties (Shibasaki et al., 2007).
Luminescence Sensing
Phenylacetaldehyde derivatives have also found applications in the development of luminescence sensors. The study on lanthanide-organic frameworks based on dimethylphenyl imidazole dicarboxylates for luminescence sensing of benzaldehyde derivatives highlights the potential of these compounds in detecting specific chemicals through fluorescence. This research is crucial for developing sensitive and selective sensors for environmental monitoring, biological research, and industrial applications (Shi et al., 2015).
Photoreleasable Protecting Groups
Another interesting application is the use of dimethylphenacyl chromophore as a photoreleasable protecting group for carboxylic acids. This innovation demonstrates the utility of 2-(2,5-Dimethylphenyl)-2-phenylacetaldehyde derivatives in photochemistry, enabling the development of novel strategies for the controlled release of active compounds in a variety of chemical and biological contexts (Klan et al., 2000).
特性
IUPAC Name |
2-(2,5-dimethylphenyl)-2-phenylacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-12-8-9-13(2)15(10-12)16(11-17)14-6-4-3-5-7-14/h3-11,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYHSGHCUCIZAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylphenyl)-2-phenylacetaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



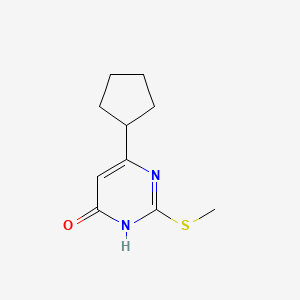
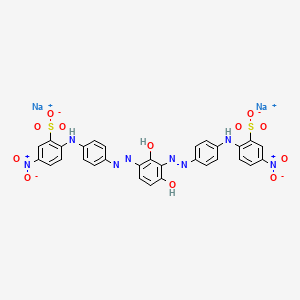

![3-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid hydrochloride](/img/structure/B1490545.png)
![1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1490546.png)
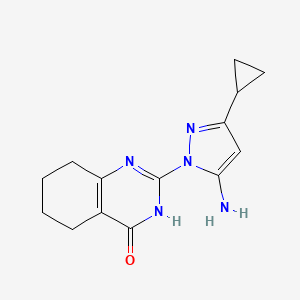
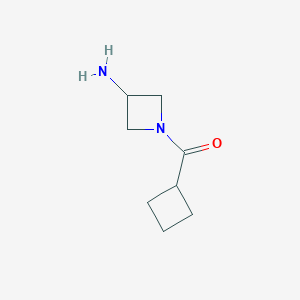
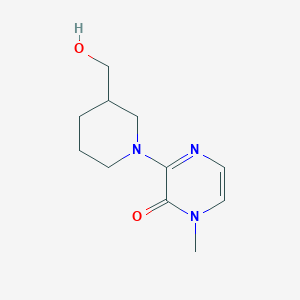
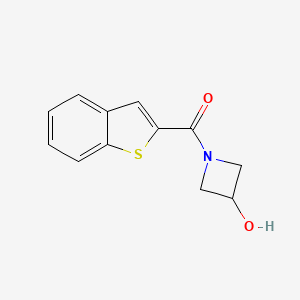

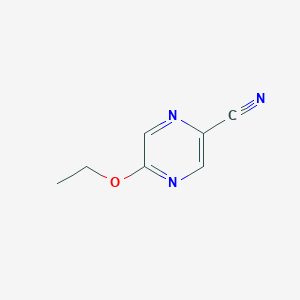
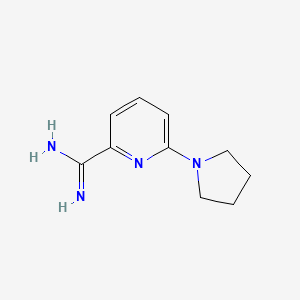
![9-Ethyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1490562.png)
